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Compound of Interest

5,6-Methylenedioxy-2-
Compound Name: o
aminoindane

Cat. No.: B1208349

A Comparative Pharmacological Analysis: MDMAI vs. MDMA

For researchers, scientists, and drug development professionals, understanding the nuanced
pharmacological differences between psychoactive compounds is paramount for advancing
neuroscience and therapeutic development. This guide provides a detailed comparative
analysis of 5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI) and 3,4-
Methylenedioxymethamphetamine (MDMA), focusing on their distinct interactions with
monoamine systems and metabolic pathways.

Quantitative Pharmacological Data

The following table summarizes the available in vitro data for MDMAI and MDMA, highlighting
their differing affinities for monoamine transporters and their potencies in inducing
neurotransmitter release.
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Pharmacological

MDMAI MDMA
Parameter
Receptor Binding Affinity (Ki,
nM)
Serotonin Transporter (SERT) 4,822 ~240 - 2,600
Dopamine Transporter (DAT) Data not available ~1,500 - 8,290
Norepinephrine Transporter )

Data not available ~460 - 1,190
(NET)
5-HT2A Receptor Low affinity ~5,900
Neurotransmitter Release
(EC50, nM)
Serotonin (5-HT) Release Potent (qualitative) ~1,100
Dopamine (DA) Release Weak (qualitative) ~3,200
Norepinephrine (NE) Release Moderate (qualitative) ~640

Note: Quantitative EC50 values for neurotransmitter release and Ki values for DAT and NET for
MDMAI are not readily available in the peer-reviewed literature. The qualitative descriptions are
based on available research characterizing MDMAI as a selective serotonin releasing agent.

Comparative Pharmacology

MDMAI, a rigid analogue of MDMA, was developed in the 1990s by a team led by David E.
Nichols at Purdue University. Its constrained structure significantly alters its pharmacological
profile compared to the more flexible phenethylamine structure of MDMA.

Monoamine Transporter Interactions

The primary mechanism of action for both MDMA and MDMAI is the release of monoamine
neurotransmitters through their respective transporters. However, their selectivity differs
significantly.
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MDMA is a non-selective releaser of serotonin, norepinephrine, and dopamine. It interacts with
the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter
(DAT), causing a robust efflux of these neurotransmitters from the presynaptic terminal. This
broad-spectrum monoamine release contributes to its complex psychopharmacological effects,
including feelings of euphoria, empathy, and stimulation.

MDMAI, in contrast, is characterized as a more selective serotonin releasing agent (SSRA).
While it demonstrates a notable affinity for SERT, its interaction with DAT and NET is
considerably weaker. This increased selectivity for the serotonin system is attributed to its rigid
molecular structure. The cyclized design of MDMAI restricts its conformational flexibility,

leading to a more specific interaction with the serotonin transporter. This selectivity is thought to
underlie its putative non-neurotoxic properties, as the dopaminergic neurotoxicity associated
with MDMA is believed to be a key factor in its long-term adverse effects.

Signaling Pathways

The interaction of these compounds with monoamine transporters initiates a cascade of
intracellular signaling events. The primary pathway involves the reversal of transporter function,
leading to non-vesicular release of neurotransmitters from the cytoplasm into the synaptic cleft.
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 To cite this document: BenchChem. ["‘comparative analysis of MDMAI vs MDMA
pharmacology"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1208349#comparative-analysis-of-mdmai-vs-mdma-
pharmacology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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